Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings separated by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate involves its interaction with molecular targets through various pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties
Uniqueness
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Properties
CAS No. |
923037-24-5 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
methyl 3-(4-naphthalen-1-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H16O2/c1-22-20(21)14-11-15-9-12-17(13-10-15)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3 |
InChI Key |
DGYCVWRUKCNIQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.